methyl 4-({[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]carbonyl}amino)benzoate
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Overview
Description
Methyl 4-({[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]carbonyl}amino)benzoate is a complex organic compound that features a benzimidazole moiety, a pyrrolidine ring, and a benzoate ester. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . This compound is of interest in various fields of scientific research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]carbonyl}amino)benzoate typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by reacting o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Pyrrolidine Ring Introduction: The pyrrolidine ring can be introduced via nucleophilic substitution reactions involving suitable halogenated precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, acetic acid, and dichloromethane as solvent.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated precursors and nucleophiles in polar aprotic solvents like DMF (dimethylformamide).
Major Products
Oxidation: N-oxides of benzimidazole.
Reduction: Corresponding amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Methyl 4-({[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]carbonyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-({[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing a benzimidazole ring.
Omeprazole: An antiulcer drug with a benzimidazole core.
Metronidazole: An antibacterial and antiprotozoal agent with a nitroimidazole ring.
Uniqueness
Methyl 4-({[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]carbonyl}amino)benzoate is unique due to its combination of a benzimidazole moiety with a pyrrolidine ring and a benzoate ester, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C20H20N4O3 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
methyl 4-[[2-(1H-benzimidazol-2-yl)pyrrolidine-1-carbonyl]amino]benzoate |
InChI |
InChI=1S/C20H20N4O3/c1-27-19(25)13-8-10-14(11-9-13)21-20(26)24-12-4-7-17(24)18-22-15-5-2-3-6-16(15)23-18/h2-3,5-6,8-11,17H,4,7,12H2,1H3,(H,21,26)(H,22,23) |
InChI Key |
JUSPKOOATOMXAO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)N2CCCC2C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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